REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([NH2:13])=[O:12])[C:5]=2[C:4](=[O:14])[N:3]1[CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.ClCCl.C([BH3-])#N.[Na+]>CO>[CH:5]1([N:18]2[CH2:19][CH2:20][CH:15]([N:3]3[C:4](=[O:14])[C:5]4[C:6]([C:11]([NH2:13])=[O:12])=[CH:7][CH:8]=[CH:9][C:10]=4[CH:2]3[CH3:1])[CH2:16][CH2:17]2)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1 |f:2.3|
|
Name
|
1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
CC1N(C(C=2C(=CC=CC12)C(=O)N)=O)C1CCNCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulted solution was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (dichloromethane/methanol: 95:5)
|
Reaction Time |
5 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1CCC(CC1)N1C(C=2C=CC=C(C2C1=O)C(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |